Unique Decoupling of Binding Affinity from Inhibitory Potency vs. 4MCHA, 4MAN, and AdoDATO
BIPA exhibits a KD of 15.2 ± 8.2 μM by ITC but an IC₅₀ > 1 mM against PfSpdS. In contrast, 4MCHA shows an IC₅₀ of 1.4 μM (approximately 700-fold more potent) with a Ki of 0.2 μM, 4MAN shows an IC₅₀ of 23 μM with a Ki of 8.2 μM, and AdoDATO shows an IC₅₀ of 8.5 μM with a Ki of 3.4 μM, all measured under comparable assay conditions [1]. This decoupling—high-affinity binding without inhibition—is not observed with any comparator and is attributed to BIPA's inability to occupy the dcAdoMet-binding site concomitantly, a requirement imposed by the ordered sequential mechanism of PfSpdS [2].
| Evidence Dimension | Binding affinity (KD) vs. inhibitory potency (IC₅₀) relationship |
|---|---|
| Target Compound Data | KD = 15.2 ± 8.2 μM; IC₅₀ > 1 mM (BIPA) |
| Comparator Or Baseline | 4MCHA: IC₅₀ = 1.4 μM, Ki = 0.2 μM; 4MAN: IC₅₀ = 23 μM, Ki = 8.2 μM; AdoDATO: IC₅₀ = 8.5 μM, Ki = 3.4 μM |
| Quantified Difference | BIPA IC₅₀ / 4MCHA IC₅₀ = >714-fold lower inhibitory potency despite only ~10-fold weaker binding affinity than AdoDATO (KD 2.8 μM) |
| Conditions | PfSpdS enzyme activity assays: [dcAdoMet] = 100 μM, [putrescine] = 100 μM; ITC in 500 mM NaCl, 100 mM HEPES pH 7.5 |
Why This Matters
This unique decoupling makes BIPA the only validated tool compound for dissecting the ordered sequential substrate-binding mechanism of PfSpdS, directly informing inhibitor design strategies that cannot be studied with potency-focused comparators.
- [1] Sprenger J, Carey J, Svensson B, Wengel V, Persson L. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing. PLoS ONE. 2016;11(9):e0163442. Table 1, Table 2. View Source
- [2] Sprenger J, Svensson B, Hålander J, Carey J, Persson L, Al-Karadaghi S. Three-dimensional structures of Plasmodium falciparum spermidine synthase with bound inhibitors suggest new strategies for drug design. Acta Crystallogr D Biol Crystallogr. 2015;71(Pt 3):484-493. View Source
